

N-Propionyl Mesalazine-d3: A Technical Guide for Bioanalytical Applications

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Compound of Interest		
Compound Name:	N-Propionyl Mesalazine-d3	
Cat. No.:	B589185	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Propionyl Mesalazine-d3**, a deuterated analog of a Mesalazine metabolite. It is intended for use by researchers and scientists in the fields of pharmacology, drug metabolism, and bioanalysis. This document details the compound's specifications, its primary application as an internal standard in pharmacokinetic studies, and the associated analytical methodologies.

Certificate of Analysis: Representative Data

While a batch-specific Certificate of Analysis should be obtained from the supplier, the following table summarizes the typical physicochemical properties and quality specifications for **N-Propionyl Mesalazine-d3**.

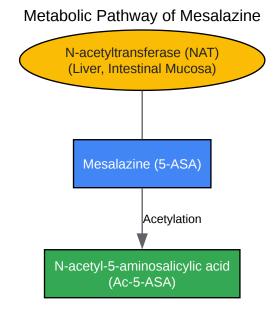


Parameter	Specification	Reference
Chemical Name	2-hydroxy-5- propionamidobenzoic-3,4,6-d3 acid	[1]
Synonyms	N-Propionyl Mesalamine-D3; 2-Hydroxy-5-[(1- oxopropyl)amino]benzoic-d3 Acid; N-Propionyl 5- Aminosalicylic Acid-d3	[1][2]
CAS Number	1330265-97-8	[2]
Molecular Formula	C10H8D3NO4	[2]
Molecular Weight	212.22 g/mol	[2]
Appearance	White to Off-White Solid	Generic Specification
Purity (by HPLC)	≥98%	Generic Specification
Isotopic Enrichment	≥99 atom % D	Generic Specification
Identity (¹H-NMR, MS)	Conforms to structure	Generic Specification

Metabolic Pathway of Mesalazine (5-Aminosalicylic Acid)

Mesalazine (5-ASA), the parent drug, is primarily metabolized in the liver and intestinal mucosa via N-acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).[3][4] While N-propionylation is not the primary metabolic route, N-Propionyl Mesalazine is a potential metabolite and its deuterated form serves as an ideal internal standard for bioanalytical quantification of Mesalazine and its primary metabolite.[5] The metabolic conversion is catalyzed by N-acetyltransferase (NAT) enzymes.[3][4]





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Metabolic Pathway of Mesalazine

Application in Bioanalytical Methods

N-Propionyl Mesalazine-d3 is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the quantification of Mesalazine and/or its metabolites in biological matrices such as plasma.[1][6] The use of a SIL-IS is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby improving accuracy and precision.[7]

Rationale for Use

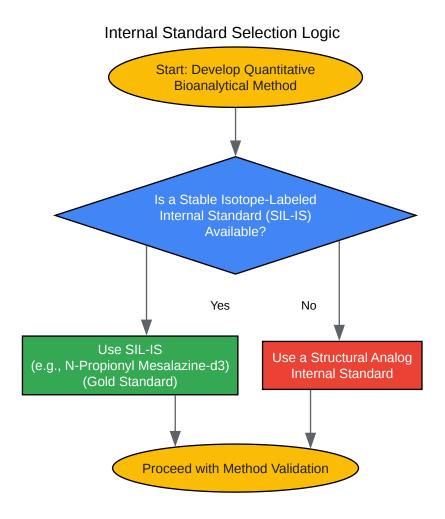
The key advantages of using a deuterated internal standard like **N-Propionyl Mesalazine-d3** include:

- Similar Physicochemical Properties: Being chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization.[8]
- Co-elution: It typically co-elutes with the analyte, which allows for effective compensation for matrix effects.[8]



 Mass Difference: The mass difference between the deuterated standard and the native analyte allows for their distinct detection by a mass spectrometer.[9]

The following diagram illustrates the decision-making process that leads to the selection of a SIL-IS for a bioanalytical method.



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Internal Standard Selection Logic

Experimental Protocols

The following section outlines a representative experimental protocol for the quantification of Mesalazine in human plasma using **N-Propionyl Mesalazine-d3** as an internal standard, based on established LC-MS/MS methodologies.[10]



Sample Preparation: Protein Precipitation and Derivatization

- Aliquoting: Aliquot 100 μL of human plasma (calibration standards, quality controls, and unknown samples) into microcentrifuge tubes.
- Internal Standard Spiking: Add 50 μL of the internal standard working solution (N-Propionyl Mesalazine-d3 in a suitable solvent like methanol) to each tube.
- Derivatization (optional but recommended for improved chromatography): To derivatize
 Mesalazine to its more lipophilic propionyl form, add 25 μL of 10% propionic anhydride in
 methanol and vortex briefly.[10][11]
- Protein Precipitation: Add 300 µL of acetonitrile to each tube to precipitate plasma proteins.
- Vortexing and Centrifugation: Vortex the tubes for 1 minute, followed by centrifugation at 15,000 rpm for 10 minutes at 4°C.
- Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in 100 μL of the mobile phase.
- Injection: Inject a small volume (e.g., 5-20 μL) into the LC-MS/MS system.

LC-MS/MS Analysis



Parameter	Typical Conditions
LC Column	C18 column (e.g., 100 mm x 4.6 mm, 5 μm)
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile(Gradient or isocratic elution)
Flow Rate	0.5 - 1.0 mL/min
Column Temperature	40°C
Mass Spectrometer	Triple Quadrupole
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transition (Analyte)	Varies based on derivatization and polaritye.g., for derivatized Mesalazine: m/z 210.1 → 192.1[12]
MRM Transition (IS)	Varies based on derivatization and polaritye.g., for derivatized Mesalazine-d3: m/z 213.1 → 195.1[12]

Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

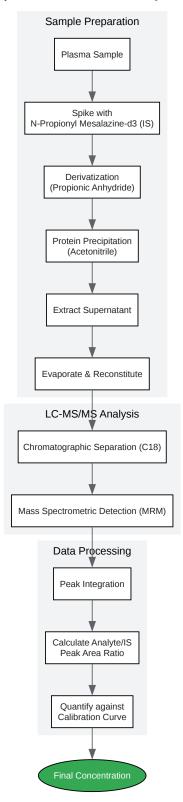
- Selectivity and Specificity
- Linearity and Range
- Accuracy and Precision (Intra- and Inter-day)
- Matrix Effect
- Recovery



• Stability (Freeze-thaw, Bench-top, Long-term)

A generalized workflow for the bioanalytical method is presented below.

Bioanalytical Workflow for Mesalazine Quantification





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Bioanalytical Workflow for Mesalazine Quantification

Conclusion

N-Propionyl Mesalazine-d3 is a critical tool for the accurate and precise quantification of Mesalazine in biological samples. Its use as a stable isotope-labeled internal standard in validated LC-MS/MS methods is essential for reliable pharmacokinetic and drug metabolism studies. The methodologies and data presented in this guide provide a framework for the successful implementation of **N-Propionyl Mesalazine-d3** in a research or drug development setting.

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